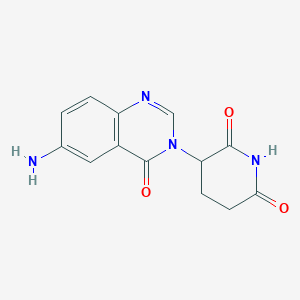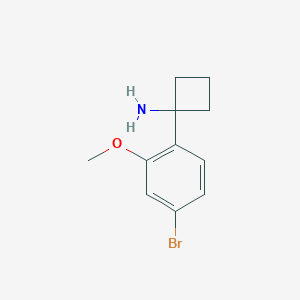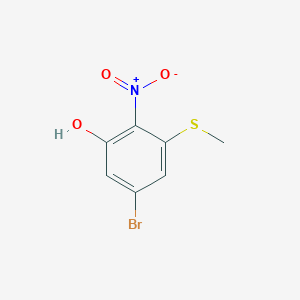
5-Bromo-3-(methylsulfanyl)-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(methylsulfanyl)-2-nitrophenol is an organic compound with a unique structure that includes a bromine atom, a methylsulfanyl group, and a nitro group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol typically involves the bromination of 3-(methylsulfanyl)-2-nitrophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
5-Bromo-3-(methylsulfanyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: 5-Bromo-3-(methylsulfinyl)-2-nitrophenol, 5-Bromo-3-(methylsulfonyl)-2-nitrophenol.
Reduction: 5-Bromo-3-(methylsulfanyl)-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
5-Bromo-3-(methylsulfanyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in various organic reactions to introduce functional groups.
Biology: Potential use in the development of biologically active compounds. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It may serve as a precursor for dyes, pigments, or other industrial products.
作用機序
The mechanism of action of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, methylsulfanyl, and nitro groups can influence its reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
5-Bromo-3-methoxysalicylidene-2-furfurylamine: Similar structure with a methoxy group instead of a methylsulfanyl group.
3-Nitrosalicylidene-2-furfurylamine: Contains a nitro group and a furfurylamine moiety.
5-Bromo-3-fluoro-2-methylsulfanyl-pyridine: Similar structure with a pyridine ring and a fluoro group.
Uniqueness
5-Bromo-3-(methylsulfanyl)-2-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the nitro group can be reduced to an amino group, providing versatility in synthetic applications.
This compound’s distinct structure and reactivity make it a valuable tool in various fields of research and industry.
特性
分子式 |
C7H6BrNO3S |
|---|---|
分子量 |
264.10 g/mol |
IUPAC名 |
5-bromo-3-methylsulfanyl-2-nitrophenol |
InChI |
InChI=1S/C7H6BrNO3S/c1-13-6-3-4(8)2-5(10)7(6)9(11)12/h2-3,10H,1H3 |
InChIキー |
YQCSKAJPHQUHGI-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=CC(=C1[N+](=O)[O-])O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
amino}-3-oxopentanoate](/img/structure/B13548102.png)
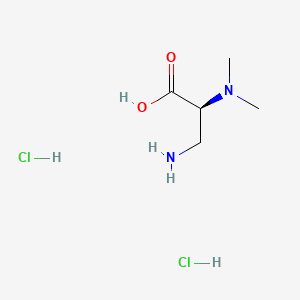
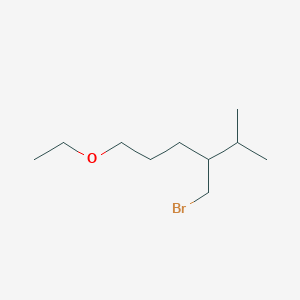
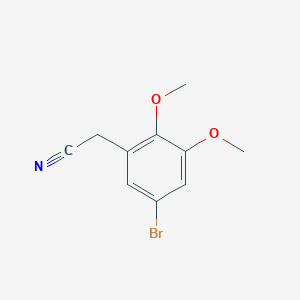
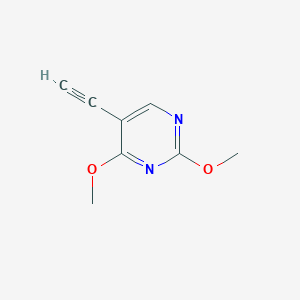
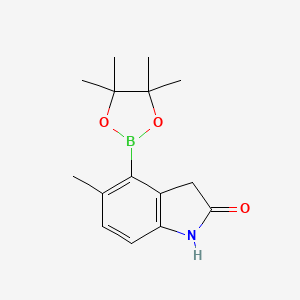
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
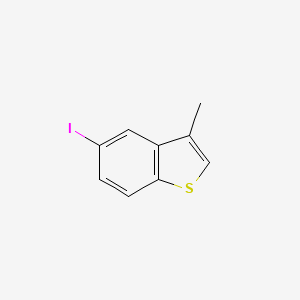
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)

